molecular formula C12H16N3O+ B13375218 1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium

1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium

Cat. No.: B13375218
M. Wt: 218.27 g/mol
InChI Key: SFBZEMPKGLUMEU-UHFFFAOYSA-O
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Description

1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium typically involves multistep reactions. One common method includes the condensation of appropriate precursors followed by cyclization reactions. For instance, starting materials such as 2,6-dimethylpyridine and methylamine can undergo a series of reactions including alkylation, acylation, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium is unique due to its specific substituents and the resulting chemical properties.

Properties

Molecular Formula

C12H16N3O+

Molecular Weight

218.27 g/mol

IUPAC Name

N,1,2,6-tetramethylimidazo[1,2-a]pyridin-4-ium-3-carboxamide

InChI

InChI=1S/C12H15N3O/c1-8-5-6-10-14(4)9(2)11(12(16)13-3)15(10)7-8/h5-7H,1-4H3/p+1

InChI Key

SFBZEMPKGLUMEU-UHFFFAOYSA-O

Canonical SMILES

CC1=C[N+]2=C(C=C1)N(C(=C2C(=O)NC)C)C

Origin of Product

United States

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